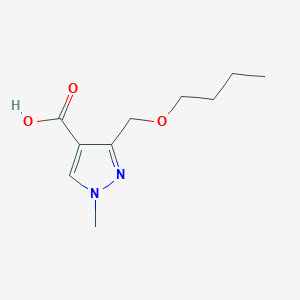![molecular formula C20H20N4O2 B2871504 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenethyl)-1H-pyrrol-3(2H)-one CAS No. 881567-40-4](/img/structure/B2871504.png)
5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenethyl)-1H-pyrrol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule “5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenethyl)-1H-pyrrol-3(2H)-one” is a complex organic compound. It contains several functional groups including an amino group, a benzo[d]imidazole ring, a methoxyphenethyl group, and a pyrrol-3(2H)-one ring. These functional groups suggest that the molecule could have interesting chemical and biological properties .
Chemical Reactions Analysis
The reactivity of this molecule would likely be influenced by the presence of the amino group, the benzo[d]imidazole ring, the methoxyphenethyl group, and the pyrrol-3(2H)-one ring. These functional groups could participate in a variety of chemical reactions. For example, the amino group could engage in nucleophilic substitution reactions, while the rings could undergo electrophilic aromatic substitution .Applications De Recherche Scientifique
Synthesis and Derivative Formation
- The synthesis of novel imidazo[1,2‐a]pyrrolo[2,1‐c][1,4]benzodiazepines and pyrimido[1,2‐a]pyrrolo[2,1‐c][1,4]benzodiazepines utilized derivatives similar to the queried compound as starting materials. These processes highlight the versatility of such structures in forming complex heterocyclic compounds (Duceppe & Gauthier, 1985).
Biological Activity and Applications
- A study on the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents indicated the potential of derivatives for medicinal chemistry, showing that certain compounds exhibited good cytoprotective properties (Starrett et al., 1989).
- Research on the effects of certain derivatives on the liver and colon in rats, both under normal conditions and those with induced colorectal carcinogenesis, demonstrated the compounds' safety over long-term administration and their potential in reducing tumor areas (Kuznietsova et al., 2013).
Chemical Properties and Synthesis Techniques
- The reaction of 5-amino-1H-imidazoles with 3-methoxalylchromone to form imidazo(4,5-b)pyridines (1-desazapurines) illustrates the compound's role in creating pharmacophores, which are significant in drug design (Ostrovskyi et al., 2011).
- A novel approach to synthesizing 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles via C–H amination showcases the compound's utility in developing materials with specific optical properties (Kielesiński et al., 2015).
Mécanisme D'action
The mechanism of action of this compound in biological systems would depend on its specific biological targets. Compounds with similar structures have been found to have a broad spectrum of bioactivities, including acting as potent non-sedative anxiolytics, powerful anticancer agents, and kinase inhibitors .
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include studies to identify its specific biological targets and to understand its mechanism of action. Additionally, the compound could be modified to enhance its activity or to reduce potential side effects .
Propriétés
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(4-methoxyphenyl)ethyl]-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-14-8-6-13(7-9-14)10-11-24-12-17(25)18(19(24)21)20-22-15-4-2-3-5-16(15)23-20/h2-9,21,25H,10-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIZOAPEWZRSOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ol](/img/structure/B2871421.png)

![2-[(3-bromo-4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2871424.png)
![2-(2-Bromo-4-fluorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2871425.png)
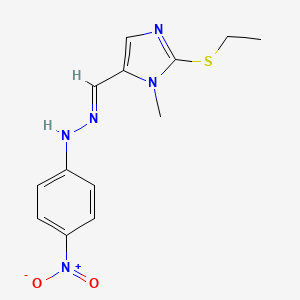

![(3-amino-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2871434.png)
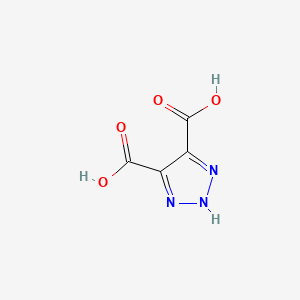

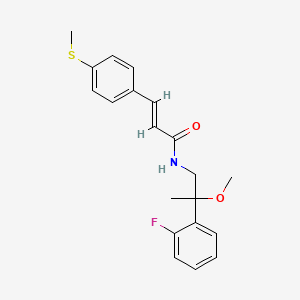
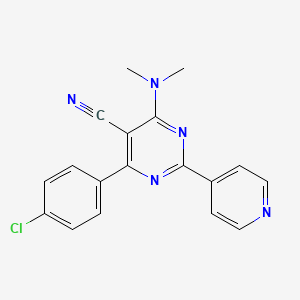
![5-(furan-2-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2871439.png)
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2871440.png)
